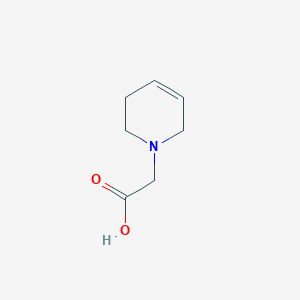

1,2,5,6-Tetrahydropyridinyl acetic acid

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(3,6-dihydro-2H-pyridin-1-yl)acetic acid |

InChI |

InChI=1S/C7H11NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-2H,3-6H2,(H,9,10) |

InChI Key |

DVBSECCFBPJRQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,5,6 Tetrahydropyridine Acetic Acid and Analogues

Multicomponent Reaction (MCR) Strategies for 1,2,5,6-Tetrahydropyridine Core Construction

Multicomponent reactions (MCRs) have become a cornerstone for the efficient synthesis of complex molecular architectures like the tetrahydropyridine (B1245486) ring from simple, readily available starting materials. tandfonline.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to generate diverse molecular libraries in a single step. ufms.br Typically, the synthesis of the 1,2,5,6-tetrahydropyridine core via MCRs involves the condensation of aldehydes, amines, and β-ketoesters. ufms.br

Catalyst-Free and Green Chemistry Approaches in MCRs

In pursuit of more sustainable chemical processes, catalyst-free and green chemistry strategies for 1,2,5,6-tetrahydropyridine synthesis have been developed. These methods often utilize environmentally benign solvents or proceed under solvent-free conditions. For instance, a five-component, one-pot methodology for synthesizing functionalized tetrahydropyridine derivatives has been developed using aldehydes, amines, and β-ketoesters under neat (solvent-free) conditions at room temperature. researchgate.net Another approach employs ethanol, a green solvent, for the one-pot reaction of anilines, ethyl acetoacetate, and aldehydes, achieving good to excellent yields and allowing for easy purification through recrystallization. researchgate.net These protocols are advantageous due to their reduced environmental impact, simplified work-up procedures, and often, the avoidance of toxic heavy metal catalysts. researchgate.net

Metal-Catalyzed and Organocatalytic Syntheses of 1,2,5,6-Tetrahydropyridine Derivatives

A wide array of catalysts have been employed to enhance the efficiency, yield, and selectivity of MCRs for tetrahydropyridine synthesis.

Metal-Catalyzed Syntheses: Lewis acid catalysts, including various metal compounds, are effective in activating substrates for the cyclization reaction. ufms.br Zinc oxide (ZnO) nanoparticles have been used as a luminescent, heterogeneous catalyst in a one-pot, five-component reaction involving a β-ketoester, an amine, and an aldehyde. rsc.org Similarly, copper (II) triflate (Cu(OTf)₂) has proven to be an efficient catalyst for a rapid multicomponent reaction to form substituted tetrahydropyridines. researchgate.net Other metal-based catalysts include nano-SnCl₄/γ-Al₂O₃ and ceric ammonium (B1175870) nitrate (B79036) (CAN), which offer benefits such as reusability and mild reaction conditions. ufms.brresearchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield |

| ZnO Nanoparticles | β-ketoester, Aromatic/Aliphatic Amine, Aromatic Aldehyde | H₂O-THF | Room Temp / 50°C | Good |

| Cu(OTf)₂ | Ethyl Acetoacetate, Aniline, Aromatic Aldehyde | Not Specified | Not Specified | High |

| nano-SnCl₄/γ-Al₂O₃ | 4-substituted Anilines, Ethylacetoacetate, 4-substituted Aldehydes | Ethanol | 70°C | 80-93% |

| FeCl₃ | Nonactivated Dienes, Imines | Not Specified | Not Specified | Good |

Organocatalytic Syntheses: Organocatalysis offers a valuable alternative to metal-based systems, often avoiding issues of toxicity and cost. A quinine-derived squaramide has been used at very low loading (0.5 mol%) to catalyze a triple-domino Michael/aza-Henry/cyclization reaction, producing highly functionalized tetrahydropyridines. d-nb.infonih.gov This reaction proceeds efficiently in dichloromethane (B109758) (CH₂Cl₂) at -25 °C. d-nb.info Other organocatalysts, such as camphorsulfonic acid (CSA), have been used effectively in solvent-free conditions, highlighting the versatility of this approach. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield |

| Quinine-derived Squaramide | 1,3-Dicarbonyl compounds, β-nitroolefins, Aldimines | CH₂Cl₂ | -25°C | Up to 87% |

| (±)-Camphorsulfonic Acid | Aldehydes, Amines, β-ketoesters | Solvent-free | Room Temp | Good |

| Maleic Acid | Aldehydes, Amines, β-ketoester | Ethanol | Room Temp | 68-91% |

Role of Brønsted Acids (e.g., Acetic Acid) as Catalysts or Solvents in Synthesis

Brønsted acids play a significant role in the synthesis of tetrahydropyridines, acting as potent catalysts and, in some cases, as the reaction medium itself. rsc.org Acetic acid has been uniquely employed as both the catalyst and the solvent in a one-pot, metal-free synthesis of highly substituted tetrahydropyridines. tandfonline.comresearchgate.net This method is notable for its simplicity, rapid reaction times (often under 30 minutes), and mild, room-temperature conditions. tandfonline.comresearchgate.net The protocol successfully combines anilines, aromatic aldehydes, and β-ketoesters to produce the desired products in moderate to good yields. tandfonline.com

Stereoselective Control in Multicomponent Reactions Towards 1,2,5,6-Tetrahydropyridine Derivatives

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like tetrahydropyridine derivatives, which can possess multiple stereogenic centers. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for this purpose. nih.gov

A notable example is the use of a quinine-derived squaramide catalyst in a one-pot, multicomponent reaction that generates tetrahydropyridines with three contiguous stereogenic centers. d-nb.infonih.govacs.org This triple-domino reaction, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, proceeds with excellent enantioselectivity and high diastereoselectivity. d-nb.infoacs.org The catalyst, used at a low loading of just 0.5 mol%, was sufficient to achieve a high yield of 87% without compromising enantioselectivity. d-nb.info The optimization of reaction conditions, including the choice of solvent (CH₂Cl₂ being optimal) and catalyst loading, was crucial for the success of this stereoselective transformation. d-nb.infoacs.org Such methods are extremely valuable as they provide access to specific stereoisomers, which is often essential for biological activity. nih.gov

| Catalyst | Key Reaction Type | Stereochemical Outcome |

| Quinine-derived Squaramide | Michael/aza-Henry/cyclization | Excellent enantiomeric excesses (ee), high diastereomeric ratios (dr) |

| Chiral Phosphoric Acid | Aza-Diels-Alder | Good yields and ee values, good to excellent diastereoselectivities |

| Asymmetric Organocatalyst | Nitro-Mannich/hydroamination | Good yields, high diastereo- and enantioselectivities |

Stepwise Synthetic Routes for Introducing Acetic Acid Functionalities

While MCRs are highly effective for constructing the core tetrahydropyridine ring, the introduction of specific functionalities, such as an acetic acid group, may require a more deliberate, stepwise approach.

Post-Cyclization Derivatization of Pre-formed 1,2,5,6-Tetrahydropyridine Rings

A common and versatile strategy involves the derivatization of a pre-formed 1,2,5,6-tetrahydropyridine ring. In this approach, the heterocyclic core is first synthesized and isolated, often via one of the multicomponent strategies described previously. Subsequently, the acetic acid moiety (or a precursor) is attached to the ring in a separate chemical step.

This method typically involves the N-alkylation of the secondary amine within the tetrahydropyridine ring. The nitrogen atom acts as a nucleophile, reacting with a suitable electrophile such as an ethyl bromoacetate (B1195939) or a similar α-haloacetate ester. This reaction forms an ester-substituted tetrahydropyridine derivative. The final step is the hydrolysis of the ester group, commonly achieved under basic conditions (saponification) followed by acidic workup, to yield the desired 1,2,5,6-tetrahydropyridinyl acetic acid. This post-cyclization functionalization allows for the synthesis of specific target molecules that may not be directly accessible through a one-pot MCR. This general principle of modifying the pre-formed ring is a well-established method for creating novel analogues. auctoresonline.org

Application of Suzuki Coupling and Other Cross-Coupling Reactions in Tetrahydropyridine Synthesis

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and has been effectively utilized in the synthesis of tetrahydropyridine derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of 1,2,5,6-tetrahydropyridine acetic acid analogues, Suzuki coupling can be employed to introduce a wide range of aryl and heteroaryl substituents onto the tetrahydropyridine ring, thereby creating a library of diverse compounds for biological screening. nih.govresearchgate.net

For instance, the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives has been successfully achieved through Suzuki coupling. nih.gov This methodology can be adapted to synthesize analogues of 1,2,5,6-tetrahydropyridinyl acetic acid by starting with a suitably functionalized tetrahydropyridine precursor bearing a leaving group (e.g., a triflate or halide) at the desired position for coupling. The acetic acid moiety can be introduced on the nitrogen atom either before or after the coupling reaction.

The general scheme for such a synthesis would involve the reaction of a protected 1,2,5,6-tetrahydropyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is often determined through careful optimization studies.

Beyond Suzuki coupling, other cross-coupling reactions can also be envisioned for the functionalization of the tetrahydropyridine ring. These may include Stille coupling (using organotin reagents), Sonogashira coupling (for the introduction of alkyne moieties), and Buchwald-Hartwig amination (for the formation of C-N bonds).

Table 1: Examples of Suzuki Coupling for the Synthesis of 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives nih.gov

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 82 |

Elucidation of Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer a highly efficient approach to the synthesis of complex molecules like 1,2,5,6-tetrahydropyridine acetic acid analogues from simple starting materials in a single pot. rsc.org These reactions, in which multiple bond-forming events occur sequentially without the isolation of intermediates, contribute to a more atom-economical and environmentally friendly synthetic process. researchgate.net

A notable example is the development of a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This sequence involves a rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by an electrocyclization and a subsequent acid/borohydride-promoted reduction. This one-pot procedure can afford the target compounds in high yields and with excellent diastereoselectivity. nih.gov While this specific example leads to 1,2,3,6-tetrahydropyridines, the principles of cascade catalysis can be applied to design synthetic routes towards 1,2,5,6-tetrahydropyridine acetic acid derivatives.

For the synthesis of 1,2,5,6-tetrahydropyridine acetic acid analogues, a potential cascade sequence could involve an initial multicomponent reaction to assemble the tetrahydropyridine core, followed by an in-situ functionalization to introduce the acetic acid side chain. For example, a reaction between an amine, an aldehyde, and a suitable diene, followed by the addition of an acetylenic ester and a subsequent cyclization/isomerization sequence, could potentially lead to the desired scaffold.

The design and elucidation of such tandem and cascade reactions often require a deep understanding of reaction mechanisms and the careful selection of catalysts and reaction conditions to ensure the desired reaction pathway is favored.

Table 2: A Versatile Cascade Reaction for the Synthesis of Highly Substituted 1,2,3,6-Tetrahydropyridines nih.gov

| Starting Materials | Catalyst | Key Steps | Product | Yield (%) | Diastereomeric Ratio |

| Imine, Alkyne | [Rh(coe)₂Cl]₂ | C-H Activation, Alkyne Coupling, Electrocyclization, Reduction | Substituted 1,2,3,6-Tetrahydropyridine | up to 95 | >95:5 |

Optimization of Reaction Conditions for Enhanced Efficiency and Yield in the Synthesis of Targeted Derivatives

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes to 1,2,5,6-tetrahydropyridine acetic acid and its analogues. researchgate.net Key parameters that are often screened include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of Suzuki coupling for the synthesis of aryl-substituted tetrahydropyridines, the choice of palladium catalyst and ligand can significantly impact the reaction outcome. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. The base is crucial for the transmetalation step, with inorganic bases such as potassium carbonate or cesium carbonate often being effective. The solvent system, which can range from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, also plays a vital role in reaction efficiency.

For cascade reactions, the optimization process can be more complex as multiple transformations are occurring in a single pot. The conditions must be compatible with all the steps in the sequence. For example, in the rhodium-catalyzed cascade for tetrahydropyridine synthesis, the nature of the acid and the reducing agent in the final reduction step were found to be critical for achieving high diastereoselectivity. nih.gov A systematic screening of various acids and borohydride (B1222165) reagents revealed that the combination of acetic acid and sodium triacetoxyborohydride (B8407120) provided the best results. nih.gov

The use of design of experiments (DoE) methodologies can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, leading to a more rapid identification of the optimal conditions for the synthesis of targeted 1,2,5,6-tetrahydropyridinyl acetic acid derivatives.

Table 3: Influence of Reduction Conditions on the Yield and Diastereomeric Ratio of a Tetrahydropyridine Product in a Cascade Reaction nih.gov

| Entry | Reducing Agent | Solvent/Acid | Yield (%) | Diastereomeric Ratio |

| 1 | NaBH₄ | PhMe-EtOH / - | 77 | 54:46 |

| 2 | NaBH₄ | PhMe-EtOH / AcOH | 86 | 94:6 |

| 3 | Na(AcO)₃BH | CH₂Cl₂ / AcOH | 95 | >95:5 |

| 4 | NaBH₄ | PhMe-EtOH / PivOH | 84 | 65:35 |

| 5 | Na(CN)BH₃ | PhMe-EtOH / AcOH | 87 | 68:32 |

Structural Characterization and Conformational Analysis of 1,2,5,6 Tetrahydropyridine Acetic Acid Derivatives

Spectroscopic Validation of Chemical Structures

Spectroscopic methods provide the foundational evidence for the molecular structure of newly synthesized compounds. Through the analysis of nuclear spin interactions, molecular vibrations, and mass-to-charge ratios, a comprehensive picture of the atomic connectivity and composition of 1,2,5,6-tetrahydropyridine acetic acid derivatives can be constructed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques including HOMOCOSY, NOESY, HSQC, and HMBC)

High-resolution NMR spectroscopy is an indispensable tool for the structural validation of tetrahydropyridine (B1245486) derivatives. acs.orgnih.gov One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a 1,2,5,6-tetrahydropyridinyl acetic acid derivative, distinct signals are expected for the protons on the heterocyclic ring and the acetic acid side chain. The olefinic proton (H-3 or H-4) typically appears in the downfield region, while the methylene (B1212753) protons of the ring and the side chain resonate at higher fields. The chemical shifts and coupling constants (J-values) between adjacent protons help to establish the connectivity within the molecule.

Similarly, the ¹³C NMR spectrum shows characteristic signals for the sp² carbons of the double bond, the sp³ carbons of the ring and side chain, and the carbonyl carbon of the acetic acid group, which resonates significantly downfield.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Generic 1,2,5,6-Tetrahydropyridinyl Acetic Acid Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H₂ | 3.0 - 3.5 | 45 - 55 |

| C3-H | 5.5 - 6.0 | 120 - 130 |

| C5-H₂ | 2.2 - 2.6 | 25 - 35 |

| C6-H₂ | 2.8 - 3.3 | 48 - 58 |

| CH₂ (acetic acid) | 3.1 - 3.6 | 50 - 60 |

Note: Values are approximate and can vary significantly based on substitution and solvent.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments.

HOMOCOSY (Homonuclear Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, confirming neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is vital for connecting different fragments of the molecule, such as linking the acetic acid side chain to the nitrogen or a carbon atom of the tetrahydropyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and preferred conformations in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. For 1,2,5,6-tetrahydropyridine acetic acid derivatives, FTIR spectra provide clear evidence for key structural features. The structure of complex tetrahydropyridine derivatives has been validated using this technique. acs.orgnih.gov

Interactive Table 2: Characteristic FTIR Absorption Frequencies for 1,2,5,6-Tetrahydropyridinyl Acetic Acid Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (sp² and sp³) | Stretching | 2850 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=C (Alkenyl) | Stretching | 1640 - 1680 |

The presence of a strong, broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, intense peak around 1700-1730 cm⁻¹ confirms the carbonyl (C=O) group. The C=C double bond of the tetrahydropyridine ring gives rise to a weaker absorption in the 1640-1680 cm⁻¹ range.

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LC/MS)

Mass spectrometry (MS), often coupled with liquid chromatography (LC) as LC/MS, is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. escholarship.org Electrospray ionization (ESI) is a common soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, thereby confirming the molecular weight with high accuracy. lcms.cz

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For a 1,2,5,6-tetrahydropyridinyl acetic acid derivative, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH). libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Cleavage of the acetic acid side chain: Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or related fragments.

Ring cleavage: Fragmentation of the tetrahydropyridine ring through retro-Diels-Alder reactions or other pathways, leading to characteristic lower mass ions.

Interactive Table 3: Plausible Mass Fragments for a 1,2,5,6-Tetrahydropyridinyl Acetic Acid [M+H]⁺ Ion

| Fragment | m/z Value | Description |

|---|---|---|

| [M+H]⁺ | Molecular Weight + 1 | Protonated molecular ion |

| [M+H - H₂O]⁺ | M - 17 | Loss of water |

| [M+H - COOH]⁺ | M - 44 | Loss of the carboxyl radical |

Crystallographic Studies and Solid-State Structural Elucidation

While spectroscopic methods define the molecular structure, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction for Absolute Configuration and Preferred Conformation (e.g., Flattened Boat Conformation)

Single crystal X-ray diffraction analysis is the gold standard for determining the absolute configuration and preferred conformation of chiral molecules. nih.gov For derivatives of 1,2,5,6-tetrahydropyridine, this technique has revealed that the six-membered ring can adopt various conformations depending on the nature and position of its substituents.

For instance, the crystal structure of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) showed that the tetrahydropyridine ring exists in a "flatted boat" conformation. acs.org In this arrangement, atoms C1 and C4 are puckered out of the least square plane defined by the other four ring atoms (C2/C3/C5/N1). acs.org In contrast, another derivative, 1-acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate (B1210297), was found to adopt a "half chair" conformation in the solid state. nih.gov These findings highlight the conformational flexibility of the 1,2,5,6-tetrahydropyridine ring system.

Interactive Table 4: Example of Conformational Data from X-ray Crystallography for a Tetrahydropyridine Derivative

| Derivative | Ring Conformation | Key Torsional Angles (°) | Reference |

|---|---|---|---|

| FTEAA | Flattened Boat | C(5)–N(1)–C(1)–C(2) = 37.1 | acs.org |

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a critical role in dictating the preferred conformation of a molecule and its packing in the crystal lattice. wikipedia.orgnih.gov In 1,2,5,6-tetrahydropyridinyl acetic acid derivatives, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the ring nitrogen can also act as a hydrogen bond acceptor.

Intramolecular hydrogen bonds can significantly stabilize a particular conformation. For example, a hydrogen bond between the carboxylic acid proton and the ring nitrogen (O-H···N) could lead to the formation of a stable cyclic structure. In the crystal structure of the FTEAA derivative, an intramolecular N–H···O hydrogen bond was observed, resulting in the formation of a stabilizing S(6) loop. acs.org

Intermolecular interactions are equally important in the solid state. The crystal packing of the 1-acetyl-2,6-bis(4-chlorophenyl) derivative is stabilized by intermolecular C—H···O interactions. nih.gov Analysis of these weak interactions is crucial for understanding the supramolecular assembly of these compounds.

Interactive Table 5: Representative Hydrogen Bond Geometry

| Interaction Type (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···N (Intramolecular) | ~0.98 | 1.8 - 2.2 | 2.7 - 3.1 | >120 |

| N-H···O (Intramolecular) | ~0.86 | ~2.1 | ~2.7 | ~125 |

(Note: Data for O-H···N is hypothetical, while N-H···O and C-H···O data are based on reported derivative structures acs.orgnih.gov)

Supramolecular Architecture and Intermolecular Interactions

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with individual molecules (the "promolecule"). This surface provides a unique, three-dimensional picture of the molecular environment and highlights the regions involved in intermolecular contacts.

The surface is often mapped with properties like dnorm (normalized contact distance), which color-codes contacts based on their length relative to van der Waals radii. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

A key component of this analysis is the two-dimensional fingerprint plot, which is a scatter plot of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest nucleus outside the surface (de). researchgate.net These plots provide a quantitative summary of all intermolecular contacts in the crystal. By deconvoluting, or breaking down, the full fingerprint plot, the percentage contribution of each specific type of atomic contact to the total Hirshfeld surface can be determined. researchgate.net

For tetrahydropyridine derivatives, these plots reveal the predominance of certain interactions. For instance, H···H contacts often represent the largest contribution, reflecting the abundance of hydrogen atoms on the molecular surface. iucr.orgnih.govnih.gov Other significant interactions typically include C···H/H···C, O···H/H···O, and N···H/H···N contacts, which are indicative of van der Waals forces and hydrogen bonding that play major roles in the crystal packing. iucr.orgiucr.orgnih.gov

Below is a representative data table illustrating the deconvolution of a fingerprint plot for a generic tetrahydropyridine derivative, showing the percentage contribution of various intermolecular contacts.

Table 1: Deconvoluted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 35 - 50% |

| C···H/H···C | 20 - 28% |

| O···H/H···O | 11 - 16% |

| N···H/H···N | 9 - 12% |

| C···C | 0 - 7% |

This quantitative breakdown is essential for understanding the relative strengths and importance of different forces holding the crystal structure together.

Void analysis is a computational method used to investigate the empty spaces, or voids, within a crystal structure. nih.gov This analysis is critical for understanding the efficiency of crystal packing. A tightly packed crystal with minimal void space is generally more stable. nih.gov The calculation involves generating a procrystal electron density map and defining the void as an isosurface at a specific density value, allowing for the quantification of the unoccupied volume within the unit cell. nih.govnih.gov

The results of a void analysis are typically presented as the absolute volume of the void space (in ų) and the percentage of the total unit cell volume that this space occupies. nih.govresearchgate.net A low percentage of void space, often under 15%, suggests that the molecules are packed together efficiently and strongly. nih.gov This tight packing can be attributed to the optimization of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which draw the molecules closer together. nih.gov

For derivatives of 1,2,5,6-tetrahydropyridine acetic acid, a low void percentage would indicate a stable and compact crystal lattice. This information is valuable for assessing the mechanical stability of the crystalline material. nih.govresearchgate.net

The following table provides illustrative data from a void analysis for a representative tetrahydropyridine derivative crystal structure.

Table 2: Void Analysis Data for a Representative Crystal Structure

| Parameter | Value |

|---|---|

| Total Volume of Unit Cell (ų) | 1150.0 |

| Volume of Voids (ų) | 120.8 |

This analysis, combined with Hirshfeld surface analysis, provides a comprehensive picture of the supramolecular architecture, detailing not only the nature of the intermolecular interactions but also how efficiently these interactions arrange the molecules in the solid state.

Computational and Theoretical Chemistry of 1,2,5,6 Tetrahydropyridine Acetic Acid Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a cornerstone of computational chemistry for predicting a wide range of molecular properties. For tetrahydropyridine (B1245486) derivatives, DFT is employed to understand their intrinsic chemical nature. researchgate.netresearchgate.netnih.gov

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in determining the electronic properties and predicting the reactivity of molecules. This is achieved by calculating various molecular descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Other important reactivity descriptors derived from DFT include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. longdom.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in rationalizing reaction mechanisms and predicting sites of electrophilic or nucleophilic attack. For instance, studies on various heterocyclic compounds use these parameters to understand their stability and potential reaction pathways. nih.gov

Table 1: Hypothetical Global Reactivity Descriptors for a Tetrahydropyridine Derivative (Illustrative Example) This table illustrates the type of data generated from DFT calculations. Values are not specific to 1,2,5,6-Tetrahydropyridinyl acetic acid.

| Descriptor | Symbol | Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 5.3 | Indicator of chemical stability |

| Chemical Potential | μ | -3.85 | Electron escaping tendency |

| Chemical Hardness | η | 2.65 | Resistance to charge transfer |

| Electrophilicity Index | ω | 2.79 | Electron-accepting capability |

Elucidation of Conformational Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. The tetrahydropyridine ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. DFT calculations are used to map the potential energy surface of a molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govresearchgate.net

By systematically rotating the rotatable bonds within the molecule (like the bond connecting the acetic acid group to the ring), a conformational energy landscape can be generated. nih.govbiorxiv.org This landscape is crucial for understanding which shapes the molecule is likely to adopt in a biological environment, which in turn influences how it can interact with a target protein. Studies on similar cyclic systems have successfully used DFT to determine the preferred pseudo-axial or pseudo-equatorial orientation of substituents, which is vital for receptor binding. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). las.ac.cn It is a fundamental tool in drug discovery for screening virtual libraries of compounds and proposing how they might interact with a biological target. nih.govnih.goveurekaselect.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein. The stability is quantified by a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable interaction.

For a compound like 1,2,5,6-Tetrahydropyridinyl acetic acid, docking simulations would involve placing the molecule into the binding pocket of a target protein and sampling numerous orientations and conformations. This process would predict the most likely three-dimensional arrangement of the ligand-protein complex, providing insights into the structural basis of its potential biological activity. nih.gov

Characterization of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Alkyl, π-Alkyl, Halide Interactions)

Beyond predicting the binding pose, docking software analyzes the specific non-covalent interactions that stabilize the complex. nih.gov These interactions are critical for molecular recognition and binding affinity. For a tetrahydropyridine acetic acid derivative, key interactions could include:

Hydrogen Bonds: Formed between the carboxylic acid group (donor and acceptor) or the ring nitrogen (acceptor) and polar amino acid residues in the protein.

Ionic Interactions: The deprotonated carboxylate group could form salt bridges with positively charged residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The aliphatic portions of the tetrahydropyridine ring can engage in van der Waals interactions with nonpolar residues.

π-Alkyl Interactions: Interactions between the electron system of an aromatic residue (e.g., phenylalanine, tyrosine) and the alkyl parts of the ligand.

Visualizing these interactions helps medicinal chemists understand the structure-activity relationship (SAR) and design modifications to improve a compound's potency and selectivity. mdpi.com

Table 2: Hypothetical Intermolecular Interactions from a Docking Simulation (Illustrative Example) This table illustrates the type of data generated from a molecular docking analysis. Data is not specific to 1,2,5,6-Tetrahydropyridinyl acetic acid.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Carboxyl Oxygen | LYS 122 | Hydrogen Bond | 2.8 |

| Carboxyl Oxygen | ARG 254 | Ionic Interaction | 3.5 |

| Ring CH2 | ILE 89 | Hydrophobic (Alkyl) | 4.1 |

| Ring CH2 | PHE 260 | π-Alkyl | 4.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. semanticscholar.orgbas.bg MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of the protein and ligand. udel.edubohrium.comnih.gov

An MD simulation typically starts with the best-docked pose of the ligand-protein complex, which is then solvated in a water box with ions to mimic physiological conditions. The simulation, often running for nanoseconds to microseconds, reveals:

Stability of the Binding Pose: Whether the ligand remains stably bound in its initial docked conformation or if it shifts to a different binding mode.

Conformational Changes: How the protein structure adapts in response to the ligand binding.

Water Molecule Roles: The role of specific water molecules in mediating interactions between the ligand and the protein.

Binding Free Energy: More accurate calculations of binding affinity can be performed using trajectories from MD simulations.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, which is crucial for a comprehensive understanding of a potential drug candidate's mechanism of action.

Assessment of Ligand Stability and Conformational Flexibility in Various Environments

The stability and conformational flexibility of 1,2,5,6-Tetrahydropyridinyl acetic acid are critical determinants of its interaction with biological targets. Computational methods provide profound insights into these characteristics by exploring the molecule's potential energy surface. Ligand stability often refers to the molecule's ability to maintain its structural integrity, which can be assessed through calculations of its total energy in different states. Conformational flexibility describes the molecule's capacity to adopt various shapes or conformations, which is crucial for binding to specific receptors.

The 1,2,5,6-tetrahydropyridine ring is not planar and, similar to other substituted tetrahydropyridines, is expected to adopt non-planar conformations to minimize steric strain. iucr.orgnih.gov Structural analyses of related tetrahydropyridine derivatives have shown that the ring typically assumes a distorted boat or sofa conformation. iucr.orgnih.gov The specific conformation of 1,2,5,6-Tetrahydropyridinyl acetic acid would be influenced by the acetic acid substituent on the nitrogen atom. The orientation of this side chain relative to the ring is defined by several rotatable bonds, leading to a variety of possible low-energy conformers.

Molecular Dynamics (MD) simulations are a powerful tool for assessing the conformational flexibility of molecules in different environments, such as in a vacuum, in an aqueous solution, or bound to a protein. mdpi.comnih.gov These simulations track the atomic movements over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states, the energy barriers between them, and how the solvent or a binding pocket influences the conformational landscape. For instance, the root mean square deviation (RMSD) analysis from MD simulations can indicate the stability of a particular conformation over time; stable conformations exhibit minimal deviation. mdpi.com

The conformational state of the acetic acid side chain is particularly important. The torsion angles involving the nitrogen, the alpha-carbon of the acetate (B1210297) group, and the carboxyl group define its spatial arrangement. These conformations determine the accessibility of the carboxyl group for interactions such as hydrogen bonding or salt bridge formation.

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Ring Conformation | Describes the puckering of the tetrahydropyridine ring (e.g., boat, sofa). | Geometry Optimization, Potential Energy Surface Scan | Influences the overall shape of the molecule and the orientation of substituents. |

| Dihedral Angles | Rotation around single bonds, particularly in the acetic acid side chain. | Conformational Search, Molecular Dynamics | Determines the 3D arrangement of functional groups and potential for intramolecular interactions. |

| Relative Energy | The energy of a conformer relative to the global minimum energy structure. | Quantum Mechanics (DFT), Molecular Mechanics | Indicates the probability of a conformer's existence at a given temperature. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. mdpi.com | Molecular Dynamics Simulations | Provides insight into how different conformations interact with the surrounding environment. mdpi.com |

Molecular Electrostatic Potential (MESP) Calculations for Charge Distribution

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It is calculated from the molecule's electron density and is crucial for understanding and predicting its reactive behavior, particularly non-covalent interactions. ias.ac.insci-hub.st The MESP map displays regions of negative potential, which are rich in electrons and prone to electrophilic attack, and regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For 1,2,5,6-Tetrahydropyridinyl acetic acid, the MESP map would highlight several key features:

Negative Potential (Red/Yellow): The most intense negative potential regions (Vmin) are expected around the oxygen atoms of the carboxyl group due to their high electronegativity and the presence of lone pairs. chemrxiv.org The lone pair of the tertiary nitrogen atom in the tetrahydropyridine ring would also create a region of negative electrostatic potential, making it a potential hydrogen bond acceptor.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms, especially the acidic proton of the carboxyl group and the hydrogen atoms on the carbons adjacent to the nitrogen atom. These areas are potential sites for interaction with nucleophiles or hydrogen bond acceptors.

Neutral Regions (Green): The carbon-hydrogen backbone of the tetrahydropyridine ring would generally exhibit a near-neutral potential.

The MESP provides a qualitative guide to intermolecular interactions. For example, the negative potential region around the carboxylate oxygens indicates a high propensity for forming strong hydrogen bonds with donor groups. The magnitude of the MESP minimum (Vmin) can be quantitatively correlated with the strength of these interactions. sci-hub.st This analysis is fundamental in drug design for predicting how a ligand will orient itself within a receptor's binding site.

| Atomic Region | Functional Group | Expected MESP Feature | Hypothetical Vmin (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|---|

| Carbonyl Oxygen | Carboxylic Acid | Strongly Negative | -50 to -60 | Hydrogen Bond Acceptor, Metal Coordination |

| Hydroxyl Oxygen | Carboxylic Acid | Negative | -35 to -45 | Hydrogen Bond Acceptor |

| Ring Nitrogen | Tertiary Amine | Moderately Negative | -20 to -30 | Hydrogen Bond Acceptor |

| Acidic Hydrogen | Carboxylic Acid | Strongly Positive | N/A (Vmax) | Hydrogen Bond Donor |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (Lewis-type, such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (non-Lewis type, typically antibonding orbitals). researchgate.net The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction quantifies the delocalization of electron density from the donor to the acceptor orbital. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. wisc.edu

For 1,2,5,6-Tetrahydropyridinyl acetic acid, several key intramolecular interactions would be expected to contribute to its stability:

Hyperconjugation involving the Nitrogen Lone Pair: The lone pair on the nitrogen atom (a strong donor) can delocalize into the adjacent anti-bonding C-C and C-H orbitals (σ). This n → σ interaction is a classic hyperconjugative effect that stabilizes the molecule.

Interactions within the Acetic Acid Group: Electron delocalization from the lone pairs of the hydroxyl oxygen into the C=O π* anti-bonding orbital (n → π*) is a resonance-like interaction that stabilizes the carboxyl group.

NBO analysis performed on functionalized tetrahydropyridine derivatives has confirmed the importance of such donor-acceptor interconnections in defining molecular structure and stability. iucr.org By quantifying these delocalization effects, NBO analysis provides a detailed electronic rationale for the molecule's preferred conformation and reactivity.

| Donor NBO | Acceptor NBO | Interaction Type | Plausible E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(1) N | σ(C-C)ring | n → σ | 3.0 - 6.0 | Stabilization of the ring structure via nitrogen lone pair delocalization. |

| LP(2) Ocarbonyl | σ(N-Ccarboxyl) | n → σ | 1.5 - 3.0 | Stabilization of the side chain conformation. |

| LP(2) Ohydroxyl | π(C=O) | n → π | 20.0 - 40.0 | Resonance stabilization of the carboxylic acid group. |

| σ(C-H) | σ(C-C) | σ → σ | 1.0 - 5.0 | Standard hyperconjugation contributing to overall molecular stability. |

| σ(C-C) | σ(C-H) | σ → σ | 0.5 - 2.5 | General stabilization of the aliphatic ring system. |

Biological and Pharmacological Research Perspectives on 1,2,5,6 Tetrahydropyridine Acetic Acid Derivatives

Investigation of Anti-inflammatory Properties

Derivatives of tetrahydropyridine (B1245486) and structurally related compounds have been a subject of investigation for their potential as novel anti-inflammatory agents. Research has focused on their ability to modulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory cascade. One study identified a pyrrole (B145914) derivative featuring a tetrahydropyridine group that demonstrated potent inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. nih.gov This compound exhibited significant efficacy both in vitro in human whole blood and in vivo in mice, suggesting its potential as a therapeutic candidate for inflammatory conditions. nih.gov

The mechanism of action for these compounds may involve the inhibition of key enzymes in the inflammatory pathway. For instance, studies on structurally similar 1,4,5,6-tetrahydropyrimidine-2-carboxamides have explored their anti-inflammatory properties. Molecular docking studies of these derivatives with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs), have shown good correlation with experimental anti-inflammatory activity. semanticscholar.org Specifically, compounds such as N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide demonstrated the best anti-inflammatory effects in carrageenan-induced paw edema assays in rats, suppressing the inflammatory response by nearly 47%. semanticscholar.org Further research on a hybrid NSAID tetrahydropyran (B127337) derivative revealed it induced an antiedematogenic effect and reduced leukocyte migration and the production of pro-inflammatory cytokines in an air pouch model. researchgate.net

Table 1: Anti-inflammatory Activity of Tetrahydropyridine and Related Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrrole derivative with tetrahydropyridine group | LPS-induced TNF-α production (in vitro & in vivo) | Potent inhibition of TNF-α. In vitro IC50 = 1.86 µM; In vivo ID50 = 5.98 mg/kg. | nih.gov |

| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | Carrageenan-induced paw edema (in vivo) | Suppression of inflammatory response up to 46.7%. | semanticscholar.org |

| Tetrahydropyran derivative (LS20) | Air pouch model (in vivo) | Reduced leukocyte migration and production of pro-inflammatory cytokines. | researchgate.net |

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, and Antimycobacterial Activities)

The tetrahydropyridine scaffold is a constituent of various natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities.

Antibacterial Activity Research has shown that certain pyridine-containing derivatives possess significant antimicrobial properties. mdpi.com For example, specific macrocyclic octaamide-tetraimide chiral pyridine (B92270) derivatives have demonstrated notable activity against bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.com The core structure is viewed as a promising foundation for developing new antibacterial agents. The related 4-oxo-1,8-naphthyridine-3-carboxylic acid structure, found in nalidixic acid, has been a cornerstone for several commercially available antibacterial drugs that function by inhibiting bacterial DNA gyrase. mdpi.com Acetic acid itself, a component of the title compound's name, is known to have a bactericidal effect, particularly at a pH at or below its pKs value of 4.76, where the undissociated form predominates. sci-hub.secassara.com.ar This effect has been observed against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and S. aureus. cassara.com.ar

Antifungal Activity Several studies have highlighted the antifungal potential of tetrahydropyridine derivatives. A series of synthesized 6-alkyl-2,3,4,5-tetrahydropyridines, designed to mimic natural piperideines from fire ant venom, showed varying degrees of antifungal activity. nih.gov The efficacy was found to be dependent on the length of the C-6 alkyl side chain, with compounds having chain lengths from C14 to C18 demonstrating activity against opportunistic fungal pathogens like Cryptococcus neoformans and various Candida species. nih.gov The most active compounds were 6-hexadecyl-2,3,4,5-tetrahydropyridine and 6-heptadecyl-2,3,4,5-tetrahydropyridine. nih.gov Similarly, new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and evaluated for their anticandidal effects. One compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited very strong and selective inhibitory activity against a panel of human pathogenic Candida species, with a minimum inhibitory concentration (MIC) as low as 0.016 mg/mL. nih.gov

Antimycobacterial Activity The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. While direct studies on 1,2,5,6-tetrahydropyridinyl acetic acid are limited, related structures have shown promise. For instance, a series of highly substituted pyrrole-N-acetic acid derivatives demonstrated potent anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. nih.gov Certain compounds in this series displayed excellent activity with MIC values in the low micromolar range (2.97 µM) and exhibited low cytotoxicity against a human cell line. nih.gov Other research into 2,5-disubstituted-1,3,4-oxadiazole derivatives also identified compounds with activity against M. smegmatis. msptm.org Furthermore, studies on benzimidazole (B57391) derivatives found that 2,5-disubstituted compounds showed in vitro potency against M. tuberculosis with MIC values ranging from 6.25–25 μg/mL. nih.gov

Table 2: Antimicrobial Activity of Tetrahydropyridine Derivatives and Related Structures

| Activity | Compound Class | Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | Chiral pyridine derivatives | B. subtilis, S. aureus, E. coli | Significant antimicrobial activities against all tested strains. | mdpi.com |

| Antifungal | 6-Alkyl-2,3,4,5-tetrahydropyridines | C. neoformans, Candida spp. | Activity dependent on C14-C18 alkyl chain length; 5e (C16) had MFC of 7.5 μg/mL against C. glabrata. | nih.gov |

| Antifungal | Tetrahydroimidazo[1,2-a]pyridine derivatives | Candida spp. | A 4-cyanobenzylidene derivative showed strong activity (MIC up to 0.016 mg/mL) and low cytotoxicity. | nih.gov |

| Antimycobacterial | Pyrrole-N-acetic acid derivatives | M. tuberculosis H37Rv | Potent activity with MIC values as low as 2.97 µM. | nih.gov |

Evaluation of Antineoplastic and Anticancer Potential

The development of novel anticancer agents has included the exploration of tetrahydropyridine and related heterocyclic structures. A one-pot, three-component synthesis of bioactive tetrahydropyrimidinecarboxamide derivatives yielded compounds with potent anti-cancer activity. rsc.orgresearchgate.net One derivative in particular, compound 4f, impeded cell cycle progression and showed bioactivity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. researchgate.net This compound was also effective in inhibiting 3D neurosphere formation in glioma stem cells. researchgate.net

The mechanism of action for such compounds can be diverse. Research into N-heteroaryl acetic acid salts identified a derivative, 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide, with significant cytotoxic effects against breast cancer cells (IC50 value of 32 µM). nih.gov Its anticancer activity was linked to the inhibition of histone deacetylase (HDAC), a key enzyme in epigenetic regulation. nih.gov This compound induced apoptosis, which was associated with an increase in the mRNA levels of pro-apoptotic genes (Bim, Bax, Bak, Caspase-3, Caspase-8) and a decrease in the anti-apoptotic Bcl-2 gene expression. nih.gov

Another study synthesized a series of 9-acridinyl amino acid derivatives and tested their cytotoxicity on K562 (leukemia) and A549 (lung cancer) cell lines. nih.gov Several of these compounds exhibited IC50 values comparable to or lower than the established chemotherapeutic agent amsacrine. Two derivatives were particularly effective against the A549 cell line, with IC50 values around 6 µM. nih.gov The investigation into their mechanism suggested that some compounds induced apoptosis independently of cell cycle regulation, while others caused a G2/M block. nih.gov

Table 3: Anticancer Potential of Tetrahydropyridine-Related Compounds

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Potency (IC50) | Reference |

|---|---|---|---|---|

| Tetrahydropyrimidinecarboxamide (4f) | Liver, breast, lung, glioblastoma | Impedes cell cycle progression | Not specified | researchgate.net |

| N-heteroaryl acetic acid salt (Compound 2) | Breast cancer | HDAC inhibition; Apoptosis induction | 32 µM | nih.gov |

| 9-Acridinyl amino acid derivatives (8 & 9) | A549 (lung) | Apoptosis induction | ≈ 6 µM | nih.gov |

Neuropharmacological Investigations (e.g., Monoamine Oxidase Inhibition, Muscarinic Agonism)

Derivatives of 1,2,5,6-tetrahydropyridine have been central to neuropharmacological research, particularly in the context of monoamine oxidase inhibition and muscarinic receptor agonism.

Monoamine Oxidase (MAO) Inhibition The compound 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) is a well-known neurotoxin whose effects are linked to MAO activity. nih.gov This has spurred interest in tetrahydropyridine structures as potential MAO inhibitors. nih.gov MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.com A study involving a densely substituted tetrahydropyridine derivative, ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), evaluated its potential for dual inhibition of both MAO-A and MAO-B proteins. nih.govacs.org Research has shown that installing various substituents on the tetrahydropyridine ring can increase activity toward MAO-B inhibition. nih.gov

Muscarinic Agonism Muscarinic acetylcholine (B1216132) receptors are involved in various physiological functions, and agonists of these receptors are investigated for conditions like Alzheimer's disease and Sjögren's syndrome. drugbank.com Arecoline, a naturally occurring alkaloid with a 1,2,5,6-tetrahydropyridine core, is a known muscarinic agonist and has served as a lead compound for many derivatives. doi.orgnih.gov A series of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives were synthesized and tested for muscarinic activity. nih.gov Compounds resulting from mono-halogenation showed M3 agonistic properties, with one iodinated compound inducing salivation and showing some positive mnemonic properties in rats with cholinergic depletion. nih.gov Another study investigated a series of 3-(substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methyl pyridines (substituted TZTPs) and found they produced dose-dependent antinociceptive effects in mouse analgesia tests. doi.org Interestingly, some of these compounds, which were potent analgesics, had virtually no effect at the M1 receptor subtype, suggesting that M1 receptor activity is not a requirement for muscarinic-mediated antinociception. doi.org

Table 4: Neuropharmacological Activity of 1,2,5,6-Tetrahydropyridine Derivatives

| Pharmacological Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| MAO-A and MAO-B | Substituted tetrahydropyridine (FTEAA) | Evaluated as a potential dual inhibitor of MAO-A and B. | nih.govacs.org |

| Muscarinic M3 Receptor | 3-(Pyrazolyl)-1,2,5,6-tetrahydropyridines | Mono-halogenated derivatives showed M3 agonistic properties. | nih.gov |

| Muscarinic Receptors (Analgesia) | Substituted TZTPs | Potent antinociceptive effects mediated by central muscarinic receptors, but not requiring M1 activity. | doi.org |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Farnesyl Transferase, Dihydroorotate Dehydrogenase, p97)

The 1,2,5,6-tetrahydropyridine scaffold and its derivatives have been evaluated as inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Inspired by the structural similarity to the cholinergic agent arecoline, novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives were synthesized and screened for AChE inhibitory activity. nih.gov The study found that the potency of inhibition was dependent on the substituents on the aryl residue, with two analogs demonstrating notable AChE inhibitory activity, marking them as potential new leads in this area. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a target for cancer therapy, particularly for hematological malignancies like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). nih.govnih.gov Inhibition of DHODH can lead to pyrimidine starvation, which in turn induces apoptosis and differentiation in cancer cells. nih.govnih.gov While the most studied DHODH inhibitors like Brequinar are not tetrahydropyridine derivatives, the success in targeting this enzyme with other heterocyclic compounds suggests it as a plausible target for novel derivatives of 1,2,5,6-tetrahydropyridinyl acetic acid. nih.gov

p97 Inhibition The AAA ATPase p97 (also known as VCP) is an essential enzyme for maintaining protein homeostasis and is an emerging target for cancer therapy. nih.govacs.org A number of small molecule p97 inhibitors have been developed, some of which have entered clinical trials. nih.gov Structure-activity relationship studies have explored various heterocyclic cores for p97 inhibition. For example, replacing a quinazoline (B50416) ring with a 4,5,6,7-tetrahydropyridyl[4,3-d]pyrimidine functionality, which is structurally related to the tetrahydropyridine core, was found to impact biochemical potency while improving aqueous solubility. acs.org This indicates that the broader tetrahydropyridine family could be a viable scaffold for designing novel p97 inhibitors. acs.org

Regarding farnesyl transferase, information on inhibition by 1,2,5,6-tetrahydropyridinyl acetic acid derivatives is not prominent in the reviewed scientific literature.

Table 5: Enzyme Inhibition by 1,2,5,6-Tetrahydropyridine Derivatives and Related Scaffolds

| Enzyme Target | Compound Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridines | Alzheimer's Disease | Two analogs showed AChE inhibitory activity, with potency dependent on aryl substitution. | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | (Potential Target) | Cancer (Leukemia) | Inhibition of DHODH by other heterocyclic compounds induces apoptosis and differentiation in cancer cells. | nih.gov |

| p97 ATPase | Tetrahydropyridyl[4,3-d]pyrimidines | Cancer | This scaffold showed activity against p97 and improved solubility over related quinazoline cores. | acs.org |

Comprehensive Structure-Activity Relationship (SAR) Derivations and Molecular Design Principles

Understanding the relationship between the chemical structure of 1,2,5,6-tetrahydropyridine derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Analysis of various studies reveals distinct correlations between specific structural modifications of the tetrahydropyridine scaffold and its pharmacological effects.

For Antimicrobial Activity: A clear SAR has been established for the antifungal properties of 6-alkyl-2,3,4,5-tetrahydropyridines. The length of the C-6 alkyl side chain is a critical determinant of activity. Chains with 14 to 18 carbons confer antifungal properties, whereas shorter chains (C12, C13) are inactive. nih.gov The highest potency is observed with C16 and C17 alkyl chains, highlighting an optimal lipophilicity for interaction with the fungal target. nih.gov

For Neuropharmacological Activity: In the context of muscarinic agonism, specific substitutions have been shown to impart receptor selectivity. For 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives, the introduction of a single halogen atom (mono-halogenation) on the pyrazolyl ring was found to result in compounds with M3 agonistic properties. nih.gov For AChE inhibition, the potency of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives was directly influenced by the nature of the substituent on the 3-aryl ring, although a precise electronic or steric trend was not fully elucidated in the initial screen. nih.gov

For Anticancer Potential: SAR studies of 9-acridinyl amino acid derivatives indicated that the length of the aliphatic side chain is important for antiproliferative activity. Very long side chains were found to be unfavorable, suggesting a steric or pharmacokinetic limitation. nih.gov For N-heteroaryl acetic acid salts, the presence of a benzyl (B1604629) ring was identified as a key feature for potent anticancer activity and HDAC inhibition. nih.gov

Table 6: Summary of Structure-Activity Relationships

| Biological Activity | Structural Modification | Effect on Potency/Selectivity | Reference |

|---|---|---|---|

| Antifungal | Length of C-6 alkyl chain | C14-C18 chains required for activity; C16-C17 optimal. | nih.gov |

| Muscarinic Agonism | Mono-halogenation of pyrazolyl ring | Resulted in M3 agonistic properties. | nih.gov |

| Anticancer | Length of aliphatic side chain (acridine derivatives) | Very long chains were unfavorable for activity. | nih.gov |

| Anticancer | Presence of a benzyl ring (N-heteroaryl acetic acids) | Correlated with potent activity against breast cancer cells. | nih.gov |

Pharmacophore Modeling for Enhanced Selectivity and Potency

Pharmacophore modeling is a cornerstone in computational drug design, utilized to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov This approach moves beyond the two-dimensional chemical structure to define the spatial distribution of features like hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), and ionizable groups (PI/NI), which are crucial for molecular recognition at a biological target. nih.gov For 1,2,5,6-tetrahydropyridine acetic acid derivatives, particularly in their role as GABA uptake inhibitors, pharmacophore modeling has been instrumental in elucidating the structural requirements for potent and selective activity. nih.gov

The primary goal of pharmacophore modeling in this context is to create a predictive model that can distinguish between active and inactive molecules, thereby guiding the design of novel compounds with improved pharmacological profiles. nih.gov By analyzing the structure-activity relationships (SAR) of a series of known active compounds, a common features hypothesis can be generated. This model represents the ideal spatial arrangement of functional groups that maximizes interaction with the target, such as the GABA transporters (GATs). nih.govnih.gov

Research into GABA-uptake inhibitors has led to the development of general pharmacophore models that account for the activities of diverse chemical classes, including derivatives of guvacine (B1672442), a compound structurally related to 1,2,5,6-tetrahydropyridinyl acetic acid. nih.gov These models typically highlight the critical distances and angles between a cationic center (the tetrahydropyridine nitrogen) and a carboxylic acid group, which mimic the endogenous ligand GABA. Furthermore, the models often include lipophilic regions that contribute significantly to binding affinity and selectivity for different GAT subtypes. nih.govnih.gov

The application of these models has successfully predicted the activity of new derivatives. For instance, a pharmacophore model for GABA-uptake inhibitors was used to guide the synthesis of guvacine analogues, leading to the development of highly potent compounds. nih.gov One such derivative, 6-(3,3-Di-phenylpropyl)guvacine, was designed to fit the pharmacophore and demonstrated an impressive in vitro IC50 value of 0.1 µM, placing it among the most effective GABA-uptake inhibitors known. nih.gov

Structure-activity relationship studies on related pyrrolidine-2-yl-acetic acid derivatives further underscore the principles identified through pharmacophore modeling. nih.gov These studies reveal how substitutions on the heterocyclic ring can modulate activity and selectivity for different GAT subtypes (mGAT1-mGAT4). nih.govebi.ac.uk For example, the introduction of hydroxyl groups or specific N-arylalkyl substitutions can significantly alter the potency and selectivity profile of the compound. nih.gov

The table below illustrates the impact of specific structural modifications on the inhibitory potency of select tetrahydropyridine and related derivatives, as guided by pharmacophore-based insights.

| Compound | Core Structure | Key Substitution | Target | Activity (IC50/pIC50) |

| Guvacine | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | None | GABA Uptake | Baseline Activity |

| 6-(3,3-Di-phenylpropyl)guvacine | Guvacine | 6-(3,3-Di-phenylpropyl) | GABA Uptake | 0.1 µM |

| rac-(u)-13c | Pyrrolidine-2-yl-acetic acid | 2-hydroxy, N-substituted | mGAT1 | pIC50 5.67 |

| rac-(u)-13c | Pyrrolidine-2-yl-acetic acid | 2-hydroxy, N-substituted | hGAT-1 | pIC50 6.14 |

| rac-(u)-13d | Pyrrolidine-2-yl-acetic acid | 2-hydroxy, N-substituted with 2-{[tris(4-methoxyphenyl)]methoxy} ethyl | mGAT4 | High Potency |

This table presents data synthesized from research findings to illustrate structure-activity relationships. nih.govnih.govebi.ac.uk

These findings, derived from the integration of pharmacophore modeling and synthetic chemistry, provide a clear roadmap for designing next-generation 1,2,5,6-tetrahydropyridine acetic acid derivatives. By refining the pharmacophore model with data from newly synthesized, highly active compounds, researchers can enhance the model's predictive power, leading to the rational design of molecules with optimized potency and selectivity for specific biological targets. dovepress.comresearchgate.net

Mechanistic Understanding of 1,2,5,6 Tetrahydropyridine Acetic Acid Formation and Action

Elucidation of Reaction Mechanisms in Multicomponent Syntheses of 1,2,5,6-Tetrahydropyridines

The synthesis of the 1,2,5,6-tetrahydropyridine core, a key structural motif in 1,2,5,6-tetrahydropyridinyl acetic acid, is often achieved through multicomponent reactions (MCRs). These reactions are highly efficient, combining three or more starting materials in a single step to form a complex product with high atom economy. nih.govresearchgate.net The elucidation of the precise reaction mechanisms reveals a sophisticated sequence of events, often proceeding through a domino or cascade process where the product of one reaction becomes the substrate for the next.

One extensively studied mechanism for the formation of polysubstituted 1,4,5,6-tetrahydropyridines involves a pseudo-five-component reaction using aromatic aldehydes, C-H acids like malononitrile (B47326) or ethyl cyanoacetate, esters of 3-oxocarboxylic acids, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.gov The proposed sequence for this domino reaction is as follows:

Knoevenagel Condensation: The reaction initiates with the condensation of an aldehyde and a C-H acid. nih.gov

Michael Addition: This is followed by a Michael addition of a 3-oxocarboxylic acid ester to the product of the Knoevenagel condensation. nih.gov

Mannich Reaction: A subsequent Mannich reaction incorporates another equivalent of the aldehyde and ammonia (B1221849) (from ammonium acetate). nih.gov

Intramolecular Cyclization: The intermediate from the Mannich reaction undergoes intramolecular cyclization to form a polysubstituted 2-hydroxypiperidine. nih.gov

Dehydration and Isomerization: The final steps involve a slow dehydration of the 2-hydroxypiperidine to yield a 3,4,5,6-tetrahydropyridine, which then undergoes isomerization over an extended period to form the more stable 1,4,5,6-tetrahydropyridine. nih.gov

Alternative multicomponent strategies include organocatalytic triple domino reactions, such as a Michael/aza-Henry/cyclization sequence, to produce highly functionalized tetrahydropyridines. acs.orgnih.gov Other synthetic approaches utilize different foundational reactions, such as the aza-Diels-Alder reaction, which involves the cycloaddition of imines with dienes. researchgate.netorganic-chemistry.org Metal-catalyzed pathways, for instance, can facilitate cycloadditions that are otherwise thermally disfavored, such as the [2+2+2] cycloaddition of acetylenes and nitriles. acsgcipr.org

| Reaction Type | Key Steps | Starting Materials Example | Ref. |

| Domino Reaction | Knoevenagel condensation, Michael addition, Mannich reaction, Intramolecular cyclization, Dehydration, Isomerization | Aldehydes, C-H acids, 3-Oxocarboxylic acid esters, Ammonium acetate | nih.gov |

| Organocascade | Michael addition, Aza-Henry reaction, Cyclization | 1,3-Dicarbonyl compounds, β-nitroolefins, Aldimines | acs.orgnih.gov |

| Aza-Diels-Alder | [4+2] Cycloaddition | Imines, Dienes | researchgate.netorganic-chemistry.org |

| Metal-Catalyzed Cycloaddition | [2+2+2] Cycloaddition | Acetylenes, Nitriles | acsgcipr.org |

Identification and Characterization of Key Reaction Intermediates

The identification and characterization of transient intermediates are crucial for confirming the proposed reaction mechanisms in tetrahydropyridine (B1245486) synthesis. In the multicomponent synthesis of 1,4,5,6-tetrahydropyridines, several key intermediates have been successfully isolated and structurally verified. nih.gov

A significant breakthrough in understanding this domino reaction was the isolation of a polysubstituted 2-hydroxypiperidine . nih.gov This intermediate is the product of the initial "fast" reaction sequence comprising the Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent intramolecular cyclization. nih.gov Its structure was unequivocally confirmed through X-ray diffraction analysis. nih.gov The formation of this stable cyclic hemiaminal highlights a critical juncture in the reaction pathway before the slower dehydration and isomerization steps occur. nih.gov

Other hypothesized intermediates in this sequence include:

Michael Adduct: Formed from the Michael addition of a C-H acid to an electron-poor olefin. While not always isolated in this specific multicomponent reaction, the formation of analogous adducts has been studied previously. nih.gov

Mannich Reaction Product: A 5-amino-pentanoic acid derivative resulting from the Mannich reaction, which precedes the final intramolecular cyclization. nih.gov

In different mechanistic pathways, such as those catalyzed by rhodium, azatriene intermediates are formed. These result from the C–H bond activation of α,β-unsaturated imines followed by their addition across alkynes. nih.gov These azatrienes then undergo an in-situ electrocyclization to yield 1,2-dihydropyridines , which can be further reduced to the corresponding tetrahydropyridine. nih.gov The characterization of these reactive intermediates provides direct evidence for the catalytic cycle and the step-wise assembly of the heterocyclic ring. nih.gov

| Reaction Pathway | Key Intermediate | Characterization Method | Role in Mechanism | Ref. |

| Domino MCR | Polysubstituted 2-hydroxypiperidine | X-ray Diffraction Analysis | Product of initial fast domino sequence; precursor to final tetrahydropyridine | nih.gov |

| Domino MCR | Michael Adduct (e.g., 2-substituted 3-aryl-4,4-dicyanobutanoic acid ester) | Hypothesized based on analogous reactions | Product of the second step in the domino sequence | nih.gov |

| Rh-Catalyzed Cascade | Azatriene | In-situ detection/implication | Product of C-H activation and alkyne coupling; precedes electrocyclization | nih.gov |

| Rh-Catalyzed Cascade | 1,2-Dihydropyridine | NMR Yield | Product of electrocyclization; precursor to tetrahydropyridine via reduction | nih.gov |

Exploration of Catalytic Mechanisms Involved in Tetrahydropyridine Ring Formation

Catalysis is fundamental to many modern methods for synthesizing tetrahydropyridine rings, offering pathways with lower activation energies and enabling reactions that are otherwise unfeasible. acsgcipr.org Both metal-based and organocatalytic systems have been developed, each with distinct mechanisms.

Metal Catalysis: Transition metals like rhodium, palladium, and iron are widely used. acsgcipr.orgimperial.ac.uk A common strategy involves C-H activation. For example, a rhodium(I) catalyst can activate the β-C–H bond of an α,β-unsaturated imine, which then adds across an alkyne. nih.gov This is followed by an electrocyclization to form a 1,2-dihydropyridine intermediate, which is subsequently reduced to the tetrahydropyridine. nih.govauctoresonline.org Palladium catalysis is often employed in Heck-type reactions, where an intramolecular cyclization of an appropriate substrate leads to the tetrahydropyridine skeleton. organic-chemistry.orgauctoresonline.org The generally accepted catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. imperial.ac.uk

Organocatalysis: Non-metal, small organic molecules can also effectively catalyze the asymmetric synthesis of tetrahydropyridines. A notable example is the use of a quinine-derived squaramide catalyst in a one-pot, triple-domino reaction. acs.orgnih.gov The squaramide catalyst operates through hydrogen bonding, simultaneously activating the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (a β-nitroolefin) to facilitate the initial Michael addition. nih.gov The same catalyst then orchestrates the subsequent aza-Henry and cyclization steps, controlling the stereochemistry to produce tetrahydropyridines with high enantiomeric excess. acs.org

Acid Catalysis: Simple acids can also serve as catalysts. For instance, iodine-catalyzed five-component reactions and phosphomolybdic acid-catalyzed MCRs have been reported for the synthesis of highly substituted tetrahydropyridines. researchgate.net In these cases, the acid likely acts as a Lewis or Brønsted acid to activate the carbonyl and imine components towards nucleophilic attack, thereby promoting the cascade of bond-forming events.

| Catalyst Type | Example Catalyst | Mechanistic Role | Reaction Example | Ref. |

| Metal Catalyst | Rhodium(I) complexes | C-H bond activation, alkyne coupling | Synthesis of 1,2,3,6-tetrahydropyridines from α,β-unsaturated imines and alkynes | nih.govauctoresonline.org |

| Organocatalyst | Quinine-derived squaramide | Hydrogen-bond-mediated activation of nucleophiles and electrophiles | Asymmetric Michael/aza-Henry/cyclization triple domino reaction | acs.orgnih.gov |

| Acid Catalyst | Iodine, Phosphomolybdic Acid | Lewis/Brønsted acid activation of carbonyls and imines | One-pot multicomponent synthesis of substituted 1,2,5,6-tetrahydropyridines | researchgate.net |

Molecular Mechanisms of Biological Action (e.g., Receptor Binding Mechanisms, Enzyme Inhibition Pathways)

While the specific molecular targets of 1,2,5,6-tetrahydropyridinyl acetic acid are not extensively detailed in the provided literature, the biological actions of tetrahydropyridine derivatives can be understood through common mechanisms like enzyme inhibition and receptor binding. researchgate.netnih.gov